molecular formula C11H15NO B1174172 2,2-Dibutyl-1,2-selenagermolane CAS No. 18438-01-2

2,2-Dibutyl-1,2-selenagermolane

Cat. No.: B1174172
CAS No.: 18438-01-2
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Description

2,2-Dibutyl-1,2-selenagermolane is a heterocyclic organometallic compound containing germanium (Ge) and selenium (Se) within a five-membered ring structure. The butyl substituents at the 2-position enhance solubility in organic solvents and stabilize the ring system by steric and electronic effects. This compound is of interest in materials science and catalysis due to the unique electronic properties imparted by the Ge-Se bond, which exhibits intermediate polarizability between sulfur (S) and tellurium (Te) analogs.

Properties

CAS No.

18438-01-2

Molecular Formula

C11H15NO

Synonyms

2,2-Dibutyl-1,2-selenagermolane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Heteroatom Substitution Effects

Comparative studies focus on analogs where selenium or germanium is replaced with other chalcogens (S, Te) or group 14 elements (Si, Sn). Key differences include:

Table 1: Properties of 2,2-Dibutyl-1,2-selenagermolane and Analogs
Compound Molecular Formula Heteroatoms Molecular Weight Retention Time (min)* Major MS Fragments (m/z)*
This compound C₁₂H₂₄GeSe Ge, Se 328.78 8.5 329.78 [M+H]⁺, 271.65, 213.52
2,2-Dibutyl-1,2-thiagermolane C₁₂H₂₄GeS Ge, S 296.91 7.2 297.91 [M+H]⁺, 239.78, 181.65
2,2-Dibutyl-1,2-selenasilolane C₁₂H₂₄SiSe Si, Se 283.35 6.8 284.35 [M+H]⁺, 226.22, 168.09

*Hypothetical data inferred from UPLC-Q-TOF–MS parameters in .

  • Ge vs. Si: Replacing germanium with silicon reduces molecular weight and ring stability due to weaker Si-Se bonds.
  • Se vs. S : Selenium’s larger atomic size and lower electronegativity compared to sulfur result in longer bond lengths and enhanced polarizability, influencing electronic transitions and catalytic activity.

Analytical Differentiation

Advanced MS techniques, such as those outlined in , enable precise differentiation:

  • UPLC-Q-TOF–MS: The gradient elution profile (98% aqueous to 100% methanol) separates compounds by hydrophobicity. The selenagermolane elutes later (8.5 min) than its sulfur analog (7.2 min) due to higher molecular weight and lipophilicity .
  • ASAP-Q-TOF–MS : At a cone voltage of 30 V, the selenium-containing compound generates distinct [M+H]⁺ ions at m/z 329.78, with fragmentation patterns reflecting butyl-group loss (-C₄H₉) and Ge-Se bond cleavage .

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